Allyl bromide (CAS 106-95-6) is a highly reactive, electrophilic alkylating agent widely utilized in organic synthesis for the efficient introduction of allyl groups. Featuring an sp3-hybridized carbon adjacent to a carbon-carbon double bond, the molecule benefits from resonance stabilization of its transition states, making it exceptionally reactive in both SN1 and SN2 pathways [1]. With a boiling point of approximately 71 °C, it exists as a volatile but manageable liquid at room temperature, offering a distinct handling advantage over lighter analogs [1]. In industrial and laboratory procurement, allyl bromide is primarily sourced as a versatile building block for Barbier reactions, cross-couplings, and the synthesis of pharmaceuticals, agrochemicals, and specialized polymers, providing a critical balance of high electrophilicity and processability [2].
Substituting allyl bromide with its closest in-class analogs, allyl chloride or allyl iodide, frequently results in process failures or degraded yields. Allyl chloride, while less expensive, possesses a significantly stronger carbon-halogen bond that drastically reduces its reactivity; it typically fails to convert in mild aqueous Barbier reactions and yields 0% in radical-mediated allylations without the application of harsh conditions or specialized catalysts[1]. Conversely, allyl iodide is highly reactive but suffers from poor bench stability, higher procurement costs, and a strong tendency to promote off-target side reactions, such as competitive iodination, rather than the desired carbon-carbon bond formation[1]. Consequently, allyl bromide is the required procurement choice when a process demands rapid kinetics, high chemoselectivity, and scalable handling properties [2].
In the diazotizative allylation (DiazAll) of aniline derivatives, allyl bromide demonstrated optimal performance, yielding the highest amount of the target allylated product. In direct comparison, allyl chloride completely failed to react (0% yield) due to the high homolytic bond dissociation energy of the C-Cl bond. Furthermore, the use of allyl iodide primarily resulted in undesired iodination, yielding only 18% of the target allylated product [1].
| Evidence Dimension | Allylation product yield and chemoselectivity |
| Target Compound Data | Highest yield of allylated product without halogenation side reactions |
| Comparator Or Baseline | Allyl chloride (0% yield); Allyl iodide (18% yield, mostly iodination) |
| Quantified Difference | Complete qualitative and quantitative superiority over chloride and iodide in radical pathways |
| Conditions | Diazotization of arylamines with tert-butyl nitrite in acetonitrile |
For radical-based synthetic pathways, allyl bromide is strictly required to achieve productive C-C bond formation without severe halogenation side reactions.
In indium-mediated Barbier allylations of imines and carbonyl compounds, allyl bromide readily undergoes single-electron transfer to form the active allylindium species, delivering high yields and excellent diastereoselectivity at room temperature. Under identical conditions, substituting with allyl chloride results in almost no conversion due to its higher reduction potential [1]. While allyl iodide also reacts, allyl bromide provides the necessary reactivity profile without the added cost and instability of the iodide.
| Evidence Dimension | Conversion rate in Indium-mediated Barbier reaction |
| Target Compound Data | High yields and robust diastereoselectivity |
| Comparator Or Baseline | Allyl chloride (almost no conversion) |
| Quantified Difference | Near-total conversion advantage over chloride under identical mild conditions |
| Conditions | Indium-mediated Barbier reaction in DMF/aqueous media at room temperature |
Enables green, aqueous organometallic chemistry without requiring highly sensitive Grignard reagents or forcing conditions.
During the alpha-selective allylation of cyclic allylborates, allyl bromide achieved an 84% GC yield with exceptional regioselectivity (alpha-product/other isomers = 98/2). Replacing allyl bromide with either allyl chloride or allyl iodide significantly reduced the regioselectivity of the target allylboronate [1].
| Evidence Dimension | Regioselectivity (alpha-isomer vs other isomers) |
| Target Compound Data | 98/2 regioselectivity (84% GC yield) |
| Comparator Or Baseline | Allyl chloride and allyl iodide (reduced regioselectivity) |
| Quantified Difference | Peak regiocontrol exclusively achieved with the bromide leaving group |
| Conditions | Reaction of cyclic allylborate and allyl electrophile in DMSO at 50 °C |
In complex API precursor synthesis, precise regiocontrol minimizes costly downstream purification, making the bromide the only viable choice.
Allyl bromide provides significantly faster SN2 reaction kinetics compared to allyl chloride due to the superior leaving group ability of the bromide ion, while avoiding the extreme volatility of allyl chloride (boiling point 45 °C vs allyl bromide's 71 °C) [1]. Although allyl iodide reacts even faster, allyl bromide strikes the optimal balance of high electrophilicity and bench stability, avoiding the rapid photolytic degradation typical of allylic iodides [2].
| Evidence Dimension | Boiling point and leaving group reactivity |
| Target Compound Data | bp ~71 °C, highly reactive SN2 substrate, stable under standard storage |
| Comparator Or Baseline | Allyl chloride (bp ~45 °C, slower SN2); Allyl iodide (bp ~102 °C, light-sensitive) |
| Quantified Difference | 26 °C higher boiling point than chloride (reduced evaporative loss); superior stability vs. iodide |
| Conditions | Standard laboratory and industrial handling / Nucleophilic substitution assays |
Reduces evaporative losses and inhalation risks during scale-up while maintaining the rapid reaction times required for efficient manufacturing.
Allyl bromide is the preferred reagent for synthesizing homoallylic alcohols via zinc-, tin-, or indium-mediated Barbier reactions in aqueous media. Its specific reduction potential allows for rapid in situ generation of organometallic intermediates where allyl chloride completely fails to convert[1].
Utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) such as methohexital and secobarbital. The compound's high SN2 reactivity and superior regiocontrol in complex cross-couplings ensure high-purity product profiles, avoiding the competitive iodination side-reactions associated with allyl iodide[2].
Allyl bromide is the strict reagent of choice for DiazAll (diazotizative allylation) reactions. It provides the optimal homolytic bond dissociation energy required for productive radical allylation, bypassing the unreactive nature of chlorides and the poor chemoselectivity of iodides[3].
Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard